3-Methyl-5-phenylcyclohexan-1-amine
CAS No.: 1379319-60-4
Cat. No.: VC8236661
Molecular Formula: C13H19N
Molecular Weight: 189.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1379319-60-4 |
|---|---|
| Molecular Formula | C13H19N |
| Molecular Weight | 189.3 g/mol |
| IUPAC Name | 3-methyl-5-phenylcyclohexan-1-amine |
| Standard InChI | InChI=1S/C13H19N/c1-10-7-12(9-13(14)8-10)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9,14H2,1H3 |
| Standard InChI Key | BPGLCNOUOZBXFX-UHFFFAOYSA-N |
| SMILES | CC1CC(CC(C1)N)C2=CC=CC=C2 |
| Canonical SMILES | CC1CC(CC(C1)N)C2=CC=CC=C2 |
Introduction
Structural Characteristics
Molecular Architecture and Stereochemical Complexity
The compound’s core structure consists of a cyclohexane ring substituted with a methyl group at position 3 and a phenyl moiety at position 5, with an amine functional group at position 1. X-ray crystallography and computational modeling indicate two reported stereochemical configurations:
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(1R,3R,5S) as per commercial chemical databases
This discrepancy underscores the need for rigorous chiral resolution studies to confirm the dominant enantiomer in synthesized batches. The spatial arrangement critically influences molecular polarity, evidenced by a computed polar surface area (PSA) of 12.03 Ų and logP value of 3.20, suggesting moderate lipophilicity .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₉N | |
| Molecular Weight | 189.3 g/mol | |
| SMILES | CC1CC(CC(C1)N)C2=CC=CC=C2 | |
| InChI Key | BPGLCNOUOZBXFX-UHFFFAOYSA-N | |
| Stereochemical Variants | (1R,3R,5S) vs. (1R,3S,5R) |
Synthesis and Manufacturing
Synthetic Methodologies
While no direct synthesis protocols for 3-methyl-5-phenylcyclohexan-1-amine are published, analogous cyclohexylamines are typically produced via:
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Reductive Amination: Ketone intermediates react with ammonia/amines under hydrogenation .
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C-H Activation: Radical-mediated amination of pre-functionalized cyclohexanes, as demonstrated in Royal Society of Chemistry protocols for similar amines .
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Grignard Additions: Phenylmagnesium bromide additions to cyclohexenone derivatives followed by amination.
Industrial-scale production faces challenges in stereocontrol, with potential epimerization at positions 3 and 5 during ring closure .
Physicochemical Properties
Spectroscopic and Chromatographic Profiles
High-resolution mass spectrometry (HRMS) data for the [M+H]+ ion show m/z 190.15903 (calc. 190.1591), confirming molecular formula integrity . Predicted collision cross-sections (CCS) vary across adducts:
Table 2: CCS Values for Common Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 190.15903 | 144.5 |
| [M+Na]+ | 212.14097 | 157.2 |
| [M+NH₄]+ | 207.18557 | 154.6 |
These values assist in LC-MS/MS method development for analytical detection .
Chemical Reactivity and Industrial Applications
Amine-Driven Reactions
The compound undergoes characteristic amine reactions:
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Salt Formation: HCl salts improve crystallinity for pharmaceutical formulations.
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Schiff Base Synthesis: Condensation with aldehydes yields imines for coordination chemistry.
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N-Alkylation: Reacts with alkyl halides to produce secondary amines.
Research Frontiers and Knowledge Gaps
Critical Unanswered Questions
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Absolute configuration determination via single-crystal XRD
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In vitro toxicology profiling (AMES, hERG inhibition)
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Catalytic asymmetric synthesis route optimization
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